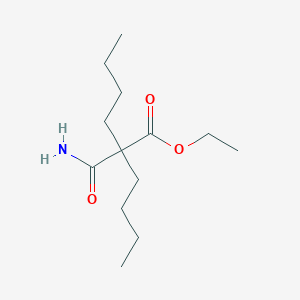
1,5-Methanopentalen-1(2H)-ol, hexahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Methanopentalen-1(2H)-ol, hexahydro- is a bicyclic organic compound characterized by its unique structure, which includes a methano bridge and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Methanopentalen-1(2H)-ol, hexahydro- typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclohexanone and formaldehyde.
Cyclization: The key step involves the cyclization of these starting materials under acidic conditions to form the bicyclic structure.
Industrial Production Methods
In an industrial setting, the production of 1,5-Methanopentalen-1(2H)-ol, hexahydro- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
1,5-Methanopentalen-1(2H)-ol, hexahydro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers, amines, or other substituted derivatives.
科学的研究の応用
1,5-Methanopentalen-1(2H)-ol, hexahydro- has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Material Science: It is used in the development of new materials with unique properties, such as non-linear optical materials.
作用機序
The mechanism of action of 1,5-Methanopentalen-1(2H)-ol, hexahydro- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the bicyclic structure can interact with enzymes and receptors, modulating their activity.
類似化合物との比較
Similar Compounds
1,5-Methanoazocino[4,3-b]indole: This compound shares a similar bicyclic structure but includes an indole moiety.
Hexahydro-1,5-methanoazocino[4,3-b]indole: Another related compound with a similar core structure but different functional groups.
Uniqueness
1,5-Methanopentalen-1(2H)-ol, hexahydro- is unique due to its specific combination of a methano bridge and a hydroxyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
111457-85-3 |
|---|---|
分子式 |
C9H14O |
分子量 |
138.21 g/mol |
IUPAC名 |
tricyclo[4.2.1.03,7]nonan-3-ol |
InChI |
InChI=1S/C9H14O/c10-9-2-1-7-3-6(5-9)4-8(7)9/h6-8,10H,1-5H2 |
InChIキー |
VCEPCSVFFOPLEK-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CC3CC1C2C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


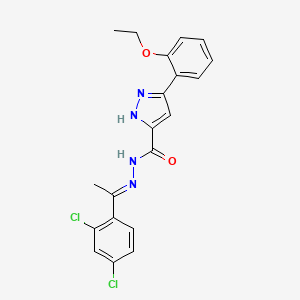
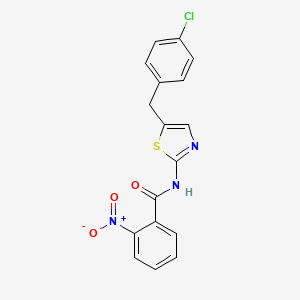
![(3Z)-1-(2-chlorobenzyl)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11969703.png)
![7,7-Dichloro-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide](/img/structure/B11969707.png)
![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969711.png)


![[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11969724.png)

![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969727.png)
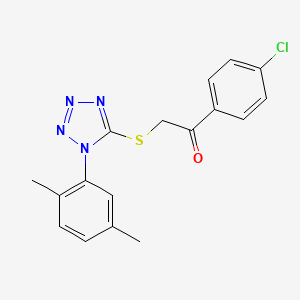
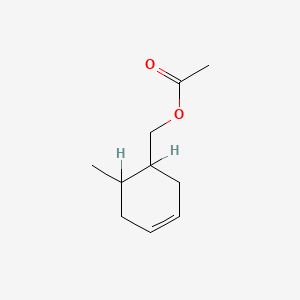
![(5Z)-3-butyl-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969744.png)
